molecular formula C20H13N3O3S B2779607 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 863589-02-0

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2779607
CAS No.: 863589-02-0
M. Wt: 375.4
InChI Key: RAFYCLYEJZUBJK-UHFFFAOYSA-N
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Description

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a thiazolo[5,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors such as thiazole derivatives and pyridine derivatives under specific reaction conditions, including the use of strong bases or acids.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its potential as a pharmacological agent is being explored, particularly in the context of developing new drugs.

Medicine: The compound has shown promise in medicinal chemistry, with potential applications in the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or conductivity.

Comparison with Similar Compounds

  • Thiazolo[4,5-b]pyridine derivatives

  • Benzo[d][1,3]dioxole derivatives

  • Other phenylcarboxamide compounds

Uniqueness: N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties compared to similar compounds

This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms

Properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-18(13-5-8-16-17(10-13)26-11-25-16)22-14-6-3-12(4-7-14)19-23-15-2-1-9-21-20(15)27-19/h1-10H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFYCLYEJZUBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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